Gaviscon
CAS No.: 66220-44-8
Cat. No.: VC1786610
Molecular Formula: CH4AlMgNaO7Si
Molecular Weight: 230.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66220-44-8 |
---|---|
Molecular Formula | CH4AlMgNaO7Si |
Molecular Weight | 230.4 g/mol |
Standard InChI | InChI=1S/CH2O3.Al.Mg.Na.3H2O.O.Si/c2-1(3)4;;;;;;;;/h(H2,2,3,4);;;;3*1H2;;/q;+3;+2;+1;;;;-2;/p-4 |
Standard InChI Key | LCWAOCHOPBSGMU-UHFFFAOYSA-J |
SMILES | C(=O)(O)[O-].[OH-].[OH-].[OH-].[O-2].[Na+].[Mg+2].[Al+3].[Si] |
Canonical SMILES | C(=O)(O)[O-].[OH-].[OH-].[OH-].[O-2].[Na+].[Mg+2].[Al+3].[Si] |
Introduction
Composition and Formulations
Gaviscon is available in multiple formulations with varying compositions, each designed to address specific aspects of acid reflux symptomatology.
Gaviscon Liquid Formulations
The standard Gaviscon liquid contains aluminum hydroxide 95mg and magnesium carbonate 358mg per 15mL serving . Enhanced formulations such as Gaviscon Extra Strength Liquid contain higher concentrations of active ingredients: aluminum hydroxide 254mg and magnesium carbonate 237.5mg per 5mL teaspoonful . The Gaviscon Peppermint Liquid Relief formula contains a different composition: 250mg sodium alginate, 133.5mg sodium bicarbonate, and 80mg calcium carbonate per 5mL .
Gaviscon Tablet Formulations
Tablet formulations provide convenient dosing alternatives. Gaviscon Advance Mint Chewable Tablets contain sodium alginate 500mg and potassium bicarbonate 100mg per tablet . These formulations typically include excipients such as calcium carbonate, sodium bicarbonate, and flavorings to improve palatability and efficacy .
Gaviscon Dual Action Products
Gaviscon Dual Action products represent a specialized category containing both sodium alginate and dedicated antacid components. This dual-mechanism approach addresses both the symptoms and underlying causes of reflux simultaneously . The formulation is available in various forms including liquids and tablets, in multiple flavors such as peppermint and mixed berry .
Table 1: Composition of Major Gaviscon Formulations
Product | Active Ingredients | Dosage Form | Sodium Content |
---|---|---|---|
Gaviscon Original Liquid | Aluminum hydroxide 95mg, Magnesium carbonate 358mg per 15mL | Liquid | Variable |
Gaviscon Extra Strength Liquid | Aluminum hydroxide 254mg, Magnesium carbonate 237.5mg per 5mL | Liquid | 14mg per 5mL |
Gaviscon Advance Tablets | Sodium alginate 500mg, Potassium bicarbonate 100mg | Chewable tablet | 53.22mg per tablet |
Gaviscon Peppermint Liquid | Sodium alginate 250mg, Sodium bicarbonate 133.5mg, Calcium carbonate 80mg per 5mL | Liquid | 142.6mg per 10mL |
Gaviscon Dual Action Tablets | Sodium alginate with antacid components | Chewable tablet | Variable |
Mechanism of Action
Gaviscon operates through a distinctive dual mechanism that addresses both the symptoms and physical causes of acid reflux:
Raft Formation Mechanism
The primary mechanism involves the formation of a physical barrier or "raft" that floats on top of the stomach contents. When Gaviscon reaches the stomach, the sodium alginate component reacts with gastric acid to form a viscous gel 7. This gel floats on the stomach contents, creating a physical barrier that prevents reflux of acidic material into the esophagus during periods when the lower esophageal sphincter (LES) is weakened or relaxed7.
Acid Neutralization
The antacid components in Gaviscon formulations, including aluminum hydroxide, magnesium carbonate, calcium carbonate, and sodium bicarbonate, neutralize excess stomach acid to provide immediate relief from pain and discomfort . This complementary action provides both immediate symptom relief and longer-term protection through the maintenance of the physical barrier .
Esophageal Protection
Beyond reflux prevention, Gaviscon formulations coat and soothe the damaged esophageal mucosa, providing relief from irritation caused by previous reflux events7. This protective coating promotes healing of the esophageal lining while preventing further irritation from subsequent reflux episodes.
Clinical Efficacy
Research Findings
The efficacy of Gaviscon has been validated through multiple clinical studies. A pivotal randomized, double-blind, placebo-controlled clinical trial evaluated Gaviscon Dual Action in patients with gastroesophageal reflux disease (GERD) . The study enrolled 424 patients who received either Gaviscon DA or placebo tablets for 7 days .
The primary endpoint was a clinically significant reduction of at least 1.5 points in the Reflux Disease Questionnaire (RDQ) GERD dimension, combining heartburn and regurgitation scores .
Table 2: Key Findings from Gaviscon Dual Action Clinical Trial
The results demonstrated that a significantly greater proportion of patients treated with Gaviscon Dual Action achieved the primary endpoint compared to those receiving placebo (47.8% vs. 33.2%, P=0.0031) . The odds of response in the Gaviscon group were 1.85 times greater than in the placebo group .
Symptom-Specific Improvements
Beyond the composite endpoints, Gaviscon demonstrated significant improvements across individual symptom dimensions:
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Heartburn symptoms showed significant reduction compared to placebo
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Associated dyspepsia symptoms also showed significant improvement
Indications and Usage
Gaviscon is indicated for a range of upper gastrointestinal symptoms primarily related to acid reflux:
Primary Indications
The primary indications for Gaviscon include:
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Reflux-associated symptoms including hoarseness, voice disorders, sore throat, and cough
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Epigastric and retrosternal distress related to gastric reflux
Specialized Applications
Beyond standard indications, Gaviscon is also used for:
Dosage and Administration
Adult Dosage
For adults and children over 12 years of age, recommended dosages vary by formulation:
-
Gaviscon Liquid: 2–4 tablespoons (15–30mL) of Regular Strength liquid, or 10–20mL of Extra Strength liquid, taken 4 times daily after meals and at bedtime
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Gaviscon Tablets: 2–4 tablets taken 4 times daily after meals and at bedtime
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Gaviscon Peppermint Liquid Relief: 10-20mL after meals and at bedtime
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Gaviscon Advance Mint Chewable Tablets: One to two tablets after meals and at bedtime
Special Populations
Warnings and Precautions
Specific Contraindications
Gaviscon is contraindicated in patients with:
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Known or suspected hypersensitivity to any active ingredients or excipients
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For certain formulations, sensitivity to specific preservatives such as methyl parahydroxybenzoate (E218) and propyl parahydroxybenzoate (E216)
Adverse Reactions
Gaviscon is generally well-tolerated with a safety profile comparable to placebo in clinical trials . Common adverse effects include:
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Gastrointestinal effects: Diarrhea, constipation , flatulence, and nausea
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In clinical trials, the incidence of adverse events was similar between Gaviscon Dual Action and placebo groups
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Treatment discontinuation due to adverse events was reported in approximately 4% of patients in both treatment and placebo groups
Drug Interactions
Established Interactions
Gaviscon may interact with certain medications:
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Tetracyclines: Gaviscon may reduce the absorption of tetracycline antibiotics
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Prescription medications: Antacids in general may interact with various prescription drugs, necessitating consultation with a healthcare provider before concurrent use
Timing Considerations
To minimize potential interactions, it is advisable to separate the administration of Gaviscon from other medications by 2-3 hours unless otherwise directed by a healthcare provider.
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